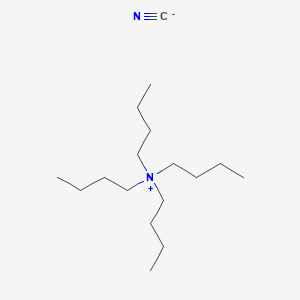
四丁基溴化铵氰化物
描述
Tetrabutylammonium cyanide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(CN). It is a versatile compound used in various chemical reactions and industrial applications. The compound is known for its ability to act as a source of cyanide ions, which are crucial in many organic synthesis processes.
科学研究应用
Tetrabutylammonium cyanide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
Target of Action
Tetrabutylammonium cyanide (TBACN) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo reactions facilitated by the cyanide ion .
Mode of Action
TBACN acts as a source of cyanide ions, which are nucleophilic and can participate in various reactions . For instance, it can be used in the deprotection of aliphatic thioacetate to synthesize free thiols . It can also participate in the O-TMS cyanosilylation of carbonyl compounds to synthesize cyanohydrin trimethylsilyl ethers .
Biochemical Pathways
The cyanide ion from TBACN can interact with various biochemical pathways. For instance, it can be involved in the synthesis of rhenium-based single-chain magnets and phosphorescent blue light-emitting anionic iridium complexes . .
Result of Action
The result of TBACN’s action is the facilitation of various chemical reactions. For example, it can catalyze the ring expansion of β-lactams to synthesize γ-lactams through a novel N1-C4 bond cleavage of the β-lactam nucleus . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.
Action Environment
The action of TBACN can be influenced by various environmental factors, such as temperature, solvent, and the presence of other reactants . For instance, the efficiency of reactions catalyzed by TBACN can be affected by the polarity of the solvent . .
Please note: This information is based on the current understanding and usage of TBACN in chemical synthesis. Always handle this compound with care, as it is classified as acutely toxic .
生化分析
Biochemical Properties
Tetrabutylammonium cyanide interacts with various enzymes and proteins in biochemical reactions. It serves as a reactant in the preparation of Tetrabutylammonium fluoride (TBAF), which can be used to remove silyl ether protecting groups
Molecular Mechanism
It is known to participate in the preparation of certain compounds
准备方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium cyanide can be synthesized by reacting tetrabutylammonium bromide with sodium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolve tetrabutylammonium bromide in water.
- Add sodium cyanide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization.
Industrial Production Methods: In industrial settings, tetrabutylammonium cyanide is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
化学反应分析
Types of Reactions: Tetrabutylammonium cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Deprotection Reactions: It is used to deprotect silyl ethers, converting them back to their corresponding alcohols.
Cyanosilylation: It catalyzes the addition of cyanide to carbonyl compounds, forming cyanohydrins.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves organic halides and is carried out in polar aprotic solvents like dimethyl sulfoxide.
Deprotection Reactions: Uses tetrabutylammonium cyanide in the presence of a protic solvent such as methanol.
Cyanosilylation: Requires trimethylsilyl cyanide and is conducted in the presence of a catalyst like tetrabutylammonium cyanide.
Major Products:
Nucleophilic Substitution: Produces substituted organic compounds.
Deprotection Reactions: Yields free alcohols.
Cyanosilylation: Forms cyanohydrin trimethylsilyl ethers.
相似化合物的比较
Tetraethylammonium cyanide: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity profiles.
Tetrabutylammonium fluoride: Contains a fluoride ion instead of a cyanide ion, used primarily for desilylation reactions.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in various organic reactions.
Uniqueness: Tetrabutylammonium cyanide is unique due to its ability to act as a source of cyanide ions in organic solvents, making it highly valuable in organic synthesis. Its quaternary ammonium structure provides stability and solubility, which are advantageous in many chemical processes.
属性
IUPAC Name |
tetrabutylazanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBFUJMQBDDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9065077 | |
| Record name | Tetrabutylammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |
| Record name | Tetrabutylammonium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10442-39-4 | |
| Record name | Tetrabutylammonium cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of tetrabutylammonium cyanide (TBACN) in organic synthesis?
A1: TBACN is a valuable reagent for introducing cyanide ions into organic molecules. Its applications include:
- Nucleophilic Substitution Reactions: TBACN readily reacts with alkyl halides and sulfonates to yield alkyl nitriles. [] This reaction proceeds with inversion of configuration for optically active alkyl halide substrates, showcasing its utility in stereoselective synthesis. []
- Cyanosilylation Reactions: TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and α,β-epoxyketones. [, ] This reaction is particularly useful for synthesizing cyanohydrin trimethylsilyl ethers, important intermediates in organic synthesis.
- Ring Expansion Reactions: TBACN has been shown to catalyze the ring expansion of β-lactams to γ-lactams via an intriguing N1-C4 bond cleavage pathway. [] This methodology provides access to valuable enantiopure succinimide derivatives.
- Aldol Self-Condensation: TBACN catalyzes the aldol self-condensation of Ley's butane-2,3-diacetal (BDA) protected glyceraldehydes, facilitating the synthesis of novel sugar-derived scaffolds. []
Q2: How does TBACN compare to other cyanide sources in terms of reactivity and selectivity?
A2: TBACN offers several advantages over traditional cyanide sources:
- Enhanced Solubility: Its organic cation renders it soluble in organic solvents, facilitating homogeneous reaction conditions and eliminating the need for phase-transfer catalysts. [, , , , ]
- Milder Reactivity: TBACN exhibits milder reactivity and basicity compared to alternatives like potassium cyanide or tetrabutylammonium cyanide, reducing the formation of undesired elimination byproducts. [, , ]
- Stereoselectivity: TBACN can promote stereoselective transformations, as evidenced by its role in the diastereoselective cyanosilylation of cyclic α,β-epoxyketones. []
Q3: In what solvents is TBACN typically used?
A3: TBACN exhibits good solubility in a range of aprotic solvents, including:
- Tetrahydrofuran (THF) [, , , , , , , ]
- Dimethyl sulfoxide (DMSO) [, , , , ]
- Acetonitrile [, , ]
- Methylene chloride []
- Dioxane []
Q4: How does the presence of water affect the reactivity of TBACN?
A4: While anhydrous TBACN is crucial for many applications, the presence of water can significantly impact its reactivity:
- Catalyst Decomposition: Hydroxylic solvents, including water, catalyze the decomposition of TBACN. []
- Mechanistic Shift: In the context of trimethylsilyl cyanide addition to aldehydes, water promotes a shift from Lewis base to Brønsted base catalysis. []
- Influence on GTP: Water present in reagents like tetrabutylammonium fluoride trihydrate can negatively impact GTP by reacting with the initiator and active centers. []
Q5: What is the molecular formula and weight of TBACN?
A5: The molecular formula of TBACN is C16H36N2, and its molecular weight is 256.47 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize TBACN?
A7: Researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to characterize TBACN. [, , , , ] For instance, 1H NMR spectroscopy has been used to monitor the reaction between TBACN and coenzyme B12. []
Q7: How has computational chemistry been employed to study reactions involving TBACN?
A7: Computational studies have provided valuable insights into the mechanisms and transition state structures of TBACN-mediated reactions.
- SN2 Reactions: Theoretical calculations, such as density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level, have been employed to study the SN2 reactions between TBACN and various alkyl halides. [, ] These calculations help rationalize the observed kinetic isotope effects and provide a detailed picture of the transition state.
- Cyanosilylation Reactions: Computational studies have been used to rationalize the diastereoselectivity observed in the TBACN-catalyzed cyanosilylation of cyclic α,β-epoxyketones. []
Q8: Has the impact of structural modifications on TBACN's activity been explored?
A8: While the provided research focuses primarily on TBACN itself, related studies highlight the importance of structural features:
- Cation Size: The use of tetramethylammonium fluoride in DMSO/ammonium fluoride cellulose solvent systems did not dissolve cellulose, indicating the importance of the bulky tetrabutylammonium cation. []
- Anion Nucleophilicity: Cyanide's strong nucleophilicity is key to its reactivity in reactions like the deacetylation of p-nitrophenyl thioacetate. [] Studies comparing cyanide to weaker nucleophiles like acetate and azide highlight its unique reactivity profile.
Q9: What is known about the stability of TBACN under various conditions?
A10: Anhydrous TBACN is sensitive to moisture and hydroxylic solvents, undergoing decomposition. [] Therefore, storage and handling under anhydrous conditions are crucial.
Q10: What safety precautions should be taken when handling TBACN?
A10: TBACN, like all cyanides, is toxic. Appropriate laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area, are essential.
Q11: Is there information available on the environmental impact and degradation of TBACN?
A11: The provided research primarily focuses on the synthetic applications of TBACN. Further research is needed to fully assess its environmental impact and degradation pathways.
Q12: What are some potential alternatives to TBACN in specific applications?
A12: While TBACN offers numerous advantages, researchers continue to explore alternative reagents and catalysts:
- Oxy Anions: In GTP, oxy anions have shown promise as catalysts, offering better molecular weight control compared to TBACN due to their inability to initiate anionic polymerization. []
- Other Cyanide Sources: Potassium cyanide, while less soluble in organic solvents, remains a viable alternative for certain applications. [] Researchers are constantly seeking milder and more selective cyanide sources.
Q13: What are some important tools and resources for research involving TBACN?
A13: Essential resources for researchers include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


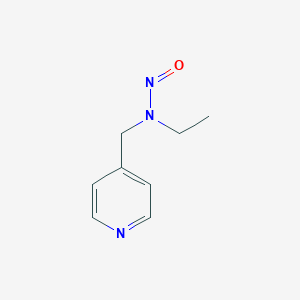
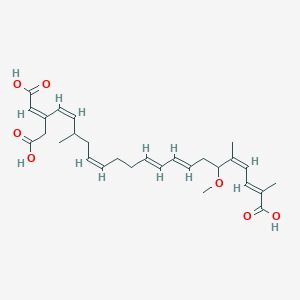
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)


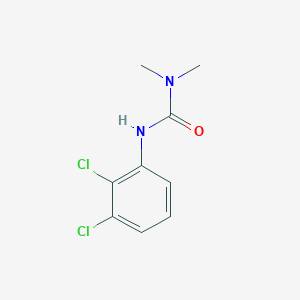
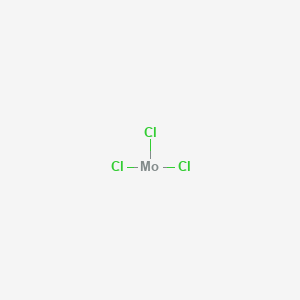

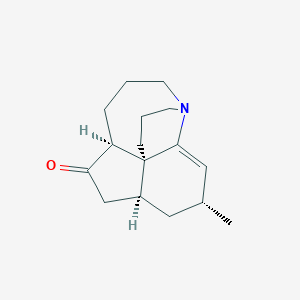
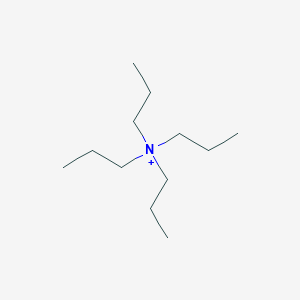
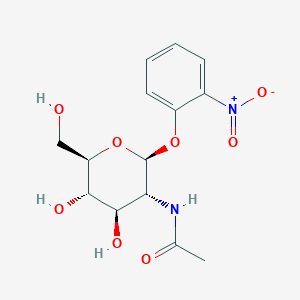
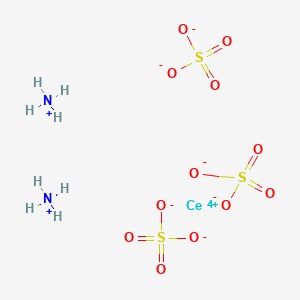
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
